The synthesis of CCX354 involves several steps that typically include the formation of the piperazine core and subsequent functionalization to introduce the phenyl and imidazole groups. While specific synthetic pathways are proprietary, general methods for synthesizing similar compounds often rely on:
Technical details regarding reaction conditions, yields, and purification methods are often documented in patent literature or specialized chemical synthesis journals.
CCX354 exhibits a complex molecular structure characterized by multiple rings and functional groups:
The molecular structure can be represented using standard chemical drawing software or visualized through molecular modeling tools that provide insights into its three-dimensional conformation.
CCX354's primary chemical reactivity involves interactions with the CCR1 receptor. As an antagonist, it inhibits the binding of natural ligands (chemokines) to this receptor, thereby modulating inflammatory responses. Key reactions include:
CCX354 operates primarily through antagonism at the CCR1 receptor:
CCX354 has significant potential in scientific research and clinical applications:
CCX354 (chemical name: 1-[4-(4-chloro-3-methoxyphenyl)piperazin-1-yl]-2-[3-(1H-imidazol-2-yl)-1H-pyrazolopyridin-1-yl]ethan-1-one) is a synthetically derived, orally bioavailable small-molecule antagonist selectively targeting the C-C chemokine receptor type 1 (CCR1). It represents a significant advancement in chemokine receptor therapeutics due to its high receptor specificity and optimized pharmacokinetic profile [1] [4]. Structurally, CCX354 combines a phenylpiperazine core with pyrazolopyridine and imidazole moieties, enabling potent disruption of chemokine-receptor interactions [1] [10]. Unlike earlier CCR1 antagonists (e.g., BX-471, CP-481715), which exhibited suboptimal clinical efficacy due to insufficient target coverage or safety limitations, CCX354 achieved >90% CCR1 receptor blockade on blood monocytes at therapeutic doses—a pharmacodynamic benchmark correlated with anti-inflammatory efficacy in preclinical models [2] [6]. Its development marked the first clinical validation of CCR1 inhibition in autoimmune diseases, specifically rheumatoid arthritis (RA), demonstrating proof-of-concept for chemokine receptor targeting in immune modulation [3] [8].
CCR1, encoded by the CCR1 gene (chromosome 3p21.31), belongs to the G protein-coupled receptor (GPCR) superfamily and is activated by inflammatory chemokines including CCL3 (MIP-1α), CCL5 (RANTES), CCL7 (MCP-3), and CCL23 (MPIF-1) [5] [9]. This receptor is broadly expressed on innate and adaptive immune cells—monocytes, macrophages, neutrophils, dendritic cells, and T-cell subsets—where it regulates chemotaxis, cellular activation, and inflammatory mediator release [5] [9]. In rheumatoid arthritis (RA), CCR1+ monocytes and macrophages infiltrate synovial tissue, driving a pathogenic cascade: (1) secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6); (2) promotion of osteoclast differentiation and bone resorption; and (3) amplification of chronic inflammation through positive feedback loops [3] [7]. Synovial fluid from RA patients shows elevated levels of CCR1 ligands (e.g., CCL3, CCL5), creating a chemotactic gradient that perpetuates leukocyte recruitment [5] [9]. Genetic and pharmacological studies confirm that CCR1 blockade attenuates monocyte migration, synovitis, and joint destruction in experimental arthritis models, establishing it as a therapeutically actionable target [6] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7